Einecs 306-610-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

97338-17-5 |

|---|---|

Molecular Formula |

C9H18N2O5 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

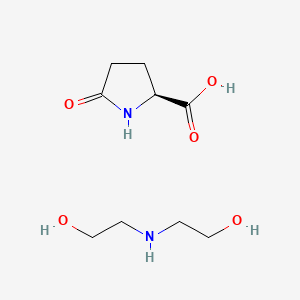

2-(2-hydroxyethylamino)ethanol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3.C4H11NO2/c7-4-2-1-3(6-4)5(8)9;6-3-1-5-2-4-7/h3H,1-2H2,(H,6,7)(H,8,9);5-7H,1-4H2/t3-;/m0./s1 |

InChI Key |

YMQMGKYFMSBEMW-DFWYDOINSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C(CO)NCCO |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Einecs 306-610-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 306-610-6 is the European Inventory of Existing Commercial Chemical Substances number for the compound identified as 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1) . Its Chemical Abstracts Service (CAS) number is 97338-17-5, and it has a molecular formula of C9H18N2O5. This compound is a salt formed from the acidic 5-oxo-L-proline (also known as pyroglutamic acid or pidolic acid) and the basic 2,2'-iminodiethanol (diethanolamine or deanol).

This technical guide provides a comprehensive overview of the available physicochemical properties of this compound. It is important to note that while extensive data is available for the individual constituent molecules, specific experimental data for the salt form (this compound) is limited in publicly accessible literature. Therefore, this guide presents a combination of data for the salt where available, and for its individual components to provide a thorough understanding of its chemical nature.

Physicochemical Data

The quantitative physicochemical data for 5-oxo-L-proline and 2,2'-iminodiethanol are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 5-oxo-L-proline

| Property | Value | Source |

| Molecular Weight | 129.11 g/mol | --INVALID-LINK-- |

| Melting Point | 162-163 °C | --INVALID-LINK--[1] |

| Boiling Point | 239.15 °C (estimate) | --INVALID-LINK--[1] |

| Solubility in Water | Soluble | --INVALID-LINK--[1][2] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and acetic acid; slightly soluble in ethyl acetate; insoluble in ether. | --INVALID-LINK--[1][2] |

| pKa | ~3.3 | (Estimated based on similar carboxylic acids) |

| LogP | -0.7 (Computed) | --INVALID-LINK--[3] |

Table 2: Physicochemical Properties of 2,2'-Iminodiethanol (Deanol)

| Property | Value | Source |

| Molecular Weight | 105.14 g/mol | --INVALID-LINK-- |

| Melting Point | 28 °C | --INVALID-LINK-- |

| Boiling Point | 268-270 °C | --INVALID-LINK-- |

| Solubility in Water | Miscible | --INVALID-LINK-- |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and benzene. | --INVALID-LINK-- |

| pKa | 9.1 | --INVALID-LINK-- |

| LogP | -1.3 | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds are crucial for reproducibility and validation. Below are generalized methodologies for key experiments.

1. Determination of Melting Point:

-

Apparatus: Capillary melting point apparatus.

-

Procedure: A small, powdered sample of the substance is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range from which the substance first begins to melt to when it is completely liquid is recorded as the melting point.

2. Determination of Boiling Point:

-

Apparatus: Distillation apparatus.

-

Procedure: The liquid is placed in a distillation flask with boiling chips. The flask is heated, and the vapor passes into a condenser. The temperature at which the liquid-vapor equilibrium is established at a given pressure is recorded as the boiling point. For high boiling point liquids, vacuum distillation may be employed.

3. Determination of Solubility:

-

Method: Shake-flask method.

-

Procedure: An excess amount of the solid is added to a known volume of the solvent (e.g., water, ethanol) in a flask. The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

4. Determination of pKa:

-

Method: Potentiometric titration.

-

Procedure: A known concentration of the substance is dissolved in water and titrated with a standard solution of a strong base (for an acidic substance) or a strong acid (for a basic substance). The pH of the solution is measured after each addition of the titrant. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

5. Determination of Octanol-Water Partition Coefficient (LogP):

-

Method: Shake-flask method.

-

Procedure: A known amount of the substance is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then centrifuged to separate the layers. The concentration of the substance in both the octanol and water layers is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations: Signaling Pathways and Molecular Relationship

To better understand the biological context and chemical nature of this compound, the following diagrams illustrate the relevant signaling pathways of its constituent molecules and their logical relationship.

Biological Significance

5-Oxo-L-proline (Pyroglutamic Acid) is a naturally occurring amino acid derivative. It is a key intermediate in the gamma-glutamyl cycle, which is essential for the synthesis and degradation of glutathione.[4][5] Glutathione is a critical antioxidant, protecting cells from oxidative damage. Elevated levels of pyroglutamic acid can be an indicator of metabolic disorders related to glutathione metabolism.[4]

2,2'-Iminodiethanol (Deanol) is a precursor to choline.[6][7] Choline is an essential nutrient that is a component of phospholipids in cell membranes and a precursor for the neurotransmitter acetylcholine.[6][8] Acetylcholine plays a vital role in memory, mood, and muscle control.[7] While deanol is proposed to increase acetylcholine levels in the brain, the exact mechanism and its efficacy are still subjects of research.[8][9] Some studies suggest that deanol may compete with choline for transport across the blood-brain barrier.[10]

The compound This compound , being a salt of these two molecules, may be designed to leverage the properties of both components. The pidolate (pyroglutamate) anion may enhance the bioavailability of deanol.

Conclusion

This compound, or 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1), is a salt with potential biological significance derived from its constituent parts. While specific experimental data for the salt is not widely available, a comprehensive understanding of its physicochemical properties can be inferred from the well-characterized properties of 5-oxo-L-proline and deanol. The provided data tables, experimental protocols, and pathway diagrams offer a foundational resource for researchers and professionals in drug development and related scientific fields. Further experimental investigation into the specific properties of the salt is warranted to fully elucidate its behavior and potential applications.

References

- 1. L-Pyroglutamic acid CAS#: 98-79-3 [m.chemicalbook.com]

- 2. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]

- 3. 5-Oxo-L-prolyl-L-proline | C10H14N2O4 | CID 13306589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 5. Human Metabolome Database: Showing metabocard for Pyroglutamic acid (HMDB0000267) [hmdb.ca]

- 6. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 8. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deanol and methylphenidate in minimal brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 5-oxo-L-proline Diethanolamine Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-oxo-L-proline diethanolamine salt. This document details the experimental protocols, key characterization data, and the biological context of 5-oxo-L-proline, a crucial intermediate in metabolic pathways.

Introduction

5-oxo-L-proline, also known as L-pyroglutamic acid, is a naturally occurring amino acid derivative found in various biological systems. It is a key metabolite in the γ-glutamyl cycle, which is essential for glutathione biosynthesis and amino acid transport.[1][2][3] Diethanolamine is a secondary amine and a diol, widely used in pharmaceuticals and as a surfactant.[4][5] The salt formed between 5-oxo-L-proline and diethanolamine combines the properties of both molecules, potentially offering unique physicochemical and biological characteristics relevant to drug development and formulation.

This guide outlines a reproducible synthesis method for 5-oxo-L-proline diethanolamine salt and presents its expected characterization profile based on the known properties of its constituent parts.

Synthesis Protocol

The synthesis of 5-oxo-L-proline diethanolamine salt is a two-step process. First, 5-oxo-L-proline is synthesized from L-glutamic acid through thermal dehydration. Subsequently, the purified 5-oxo-L-proline is reacted with diethanolamine in an acid-base reaction to form the desired salt.

Synthesis of 5-oxo-L-proline from L-glutamic acid

This procedure is adapted from established methods of intramolecular cyclization of glutamic acid.[6][7]

Experimental Protocol:

-

Dehydration: Place L-glutamic acid in a round-bottom flask equipped with a stirrer and a condenser. Heat the flask in an oil bath to 130-135°C.

-

Reaction: Maintain this temperature for approximately 2 hours with continuous stirring. The L-glutamic acid will melt and undergo cyclization, releasing water.

-

Cooling and Dissolution: After 2 hours, remove the heat source and allow the reaction mixture to cool to below 100°C. Add deionized water to dissolve the crude 5-oxo-L-proline.

-

Crystallization: Cool the aqueous solution to room temperature and then further cool in an ice bath to induce crystallization.

-

Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water. The resulting solid is 5-oxo-L-proline. Further purification can be achieved by recrystallization from water.

Synthesis of 5-oxo-L-proline Diethanolamine Salt

This is a standard acid-base reaction to form an amine salt.

Experimental Protocol:

-

Dissolution: Dissolve a known molar amount of purified 5-oxo-L-proline in a suitable solvent, such as ethanol or isopropanol, with gentle warming if necessary.

-

Addition of Diethanolamine: In a separate vessel, dissolve an equimolar amount of diethanolamine in the same solvent.

-

Reaction: Slowly add the diethanolamine solution to the 5-oxo-L-proline solution with constant stirring at room temperature. The reaction is exothermic.

-

Crystallization/Precipitation: The salt may precipitate out of the solution upon mixing or after a short period of stirring. If not, cooling the solution or adding a less polar co-solvent (e.g., diethyl ether) can induce precipitation.

-

Isolation and Drying: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of the cold solvent used for the reaction to remove any unreacted starting materials. Dry the product under vacuum to a constant weight.

Characterization Data

The following tables summarize the key physicochemical properties of the starting materials and the expected properties of the final salt product.

Table 1: Physicochemical Properties of Starting Materials

| Property | 5-oxo-L-proline | Diethanolamine |

| Synonyms | L-Pyroglutamic acid, L-Pidolic acid | DEA, 2,2'-Iminodiethanol |

| CAS Number | 98-79-3 | 111-42-2 |

| Molecular Formula | C₅H₇NO₃ | C₄H₁₁NO₂ |

| Molecular Weight | 129.11 g/mol | 105.14 g/mol |

| Appearance | White crystalline powder | White solid or colorless viscous liquid |

| Melting Point | 160-163 °C | 28 °C |

| Boiling Point | ~239 °C (decomposes) | 271.1 °C |

| Solubility | Soluble in water, alcohol, acetone | Miscible with water, alcohol, acetone |

| pKa | 3.32 (at 25°C) | 8.88 (at 25°C) |

Table 2: Expected Properties and Characterization Data for 5-oxo-L-proline Diethanolamine Salt

| Property | Expected Value / Observation |

| Molecular Formula | C₉H₁₈N₂O₅ |

| Molecular Weight | 234.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be a sharp melting point, different from the starting materials. |

| Solubility | Expected to be highly soluble in water and polar protic solvents. |

| FT-IR (cm⁻¹) | - Disappearance of the broad O-H stretch from the carboxylic acid.- Appearance of a strong, broad N-H⁺ stretch from the ammonium salt.- Shift of the C=O stretch of the carboxylic acid to a lower frequency carboxylate (COO⁻) asymmetric stretch. |

| ¹H NMR | - Disappearance of the acidic proton signal of the carboxylic acid.- Downfield shift of the protons adjacent to the nitrogen in diethanolamine upon protonation.- Presence of characteristic peaks for both the 5-oxo-L-proline and diethanolamine moieties. |

| ¹³C NMR | - Shift in the resonance of the carboxyl carbon to a higher field upon deprotonation.- Shift in the resonances of the carbons adjacent to the nitrogen in diethanolamine. |

| Mass Spectrometry | ESI-MS would show peaks corresponding to the 5-oxo-L-prolinate anion (m/z ~128) and the diethanolammonium cation (m/z ~106). |

Biological Context and Signaling Pathway

5-oxo-L-proline is a key intermediate in the γ-glutamyl cycle , a metabolic pathway responsible for the synthesis and degradation of glutathione (GSH).[1][2][3] Glutathione is a critical antioxidant, protecting cells from damage by reactive oxygen species.

In this cycle, γ-glutamyl transpeptidase transfers the γ-glutamyl moiety of extracellular GSH to an amino acid, which is then transported into the cell. Inside the cell, γ-glutamyl cyclotransferase releases the amino acid and converts the γ-glutamyl portion into 5-oxo-L-proline. Subsequently, the enzyme 5-oxoprolinase, in an ATP-dependent reaction, opens the lactam ring of 5-oxo-L-proline to regenerate glutamate.[3][8] This glutamate can then be used to synthesize new glutathione, thus completing the cycle.

Dysregulation of this pathway, leading to the accumulation of 5-oxo-L-proline, is associated with certain metabolic disorders and can contribute to metabolic acidosis.[3][9]

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 5-oxo-L-proline diethanolamine salt. The detailed protocols and expected characterization data serve as a valuable resource for researchers in medicinal chemistry and drug development. Understanding the synthesis of this salt and the biological significance of its components can facilitate further investigation into its potential therapeutic applications, particularly in areas related to metabolic regulation and oxidative stress.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyroglutamic acidosis by glutathione regeneration blockage in critical patients with septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diethanolamine - Wikipedia [en.wikipedia.org]

- 5. nouryon.com [nouryon.com]

- 6. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. The metabolic formation and utilization of 5-oxo-L-proline (L-pyroglutamate, L-pyrrolidone carboxylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pidobenzone (EINECS 306-610-6; CAS 97338-17-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by EINECS number 306-610-6 and CAS number 97338-17-5. Commonly known as Pidobenzone, this molecule is a derivative of 5-oxo-L-proline and has garnered significant interest in the field of dermatology for its depigmenting properties. This document consolidates available data on its physicochemical characteristics, synthesis, mechanism of action, and clinical applications, with a focus on providing actionable information for research and development.

Chemical Identity and Physicochemical Properties

Pidobenzone is chemically described as the 1:1 compound of 5-oxo-L-proline with 2,2'-iminodiethanol. It is also referred to as L-Pyroglutamic acid diethanolamine salt.

Table 1: Physicochemical Properties of Pidobenzone

| Property | Value | Source |

| Molecular Formula | C11H11NO4 | [1][2] |

| Molecular Weight | 221.21 g/mol | [1][2] |

| CAS Number | 97338-17-5 | [2] |

| EINECS Number | 306-610-6 | - |

| Appearance | Solid | [2] |

| Melting Point | >192 °C (decomposes) | [2][3] |

| Boiling Point (Predicted) | 495.7 ± 40.0 °C | [2] |

| Density (Predicted) | 1.358 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 9.32 ± 0.15 | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2][3] |

| InChI Key | SDJPNDMWNUPUFI-VIFPVBQESA-N | [1] |

| Canonical SMILES | C1CC(=O)N[C@@H]1C(=O)OCC1=CC=C(C=C1)O | [1] |

Synthesis of Pidobenzone

A general method for the synthesis of Pidobenzone (referred to as L-pyroglutamic acid ester in the source) involves the esterification of L-pyroglutamic acid with hydroquinone.

Experimental Protocol: Synthesis of Pidobenzone[4]

Materials:

-

L-pyroglutamic acid

-

Hydroquinone

-

4-Dimethylaminopyridine (DMAP)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (CH2Cl2), dry

-

Methanol (MeOH)

-

Brine solution

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add L-pyroglutamic acid (10 mmol), hydroquinone (11 mmol), and DMAP (1 mmol) in dry CH2Cl2 (30 mL).

-

Stir the mixture for 10 minutes at room temperature.

-

Add DCC (11 mmol) to the reaction mixture.

-

Allow the mixture to stir at room temperature overnight.

-

Filter the reaction mixture through a coarse frit to remove the dicyclohexylurea precipitate.

-

Dilute the filtrate with CH2Cl2 (50 mL).

-

Wash the organic layer with brine solution (3 x 20 mL).

-

Dry the organic layer over anhydrous MgSO4.

-

Concentrate the solution under reduced pressure to dryness.

-

Purify the crude product using flash column chromatography with a mobile phase of MeOH/CH2Cl2 (1:30) to yield the pure Pidobenzone.

Yield: Approximately 78%.

Mechanism of Action in Skin Depigmentation

The depigmenting effect of Pidobenzone is attributed to its influence on melanogenesis within the melanocytes of the skin. The proposed mechanism centers around the γ-glutamyl cycle and its impact on tyrosinase, the rate-limiting enzyme in melanin synthesis.

The γ-glutamyl cycle is a key metabolic pathway for glutathione synthesis and amino acid transport.[4] Within melanocytes, the enzyme γ-glutamyl transpeptidase (GGT) is present and its activity has been linked to the production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2).[5][6] This GGT-mediated generation of ROS can, in turn, regulate the activity of tyrosinase.[5] Studies have shown that stimulation of GGT-generated prooxidant reactions leads to a decrease in tyrosinase activity.[5]

The 5-oxo-L-proline moiety of Pidobenzone is a key metabolite in the γ-glutamyl cycle. It is hypothesized that topical application of Pidobenzone can modulate the γ-glutamyl cycle within melanocytes, leading to an alteration in the cellular redox state and subsequent downregulation of tyrosinase activity. This results in a decrease in melanin production and a lightening of the skin.

Clinical Applications and Experimental Protocols

Pidobenzone has been clinically investigated, primarily in topical formulations, for the treatment of hyperpigmentation disorders such as melasma and solar lentigines.

Treatment of Melasma

A clinical trial involving the application of a 4% Pidobenzone lipogel (K5® Lipogel) has demonstrated its efficacy and safety in treating melasma.[7][8]

Experimental Protocol: Clinical Trial for Melasma [6]

-

Study Design: Before-after clinical trial.

-

Participants: 31 female patients with melasma.

-

Intervention: Application of K5® Lipogel (4% Pidobenzone) twice daily, alongside a sunscreen cream.

-

Duration: 3 months.

-

Efficacy Assessment:

-

Modified Melasma Area and Severity Index (mMASI): Evaluated at baseline, 1 month, and 3 months. The mMASI score assesses the area of involvement and the intensity of pigmentation in four facial regions (forehead, right malar, left malar, and chin), with scores ranging from 0 (no melasma) to 24 (severe melasma).[9]

-

Colorimetric Measurement: A Dermacatch device was used to measure melanin content at baseline and after 3 months.

-

Subjective Evaluation: Both patients and physicians provided their subjective assessment of the treatment's effectiveness.

-

Results:

-

A significant decrease in the mMASI score was observed from baseline to the first and third months (p<0.0001).[6]

-

Colorimetric measurements showed a satisfactory decrease in the melanin component.[6]

-

The treatment was reported as "good" by 58.1% of patients and 64.5% of physicians.[6]

Treatment of Solar Lentigines

Pidobenzone has also been studied as an adjuvant treatment for solar lentigines, often in combination with physical therapies like cryotherapy.

Experimental Protocol: Adjuvant Treatment for Solar Lentigines

-

Study Design: A randomized, controlled clinical trial evaluated the efficacy and safety of a combination therapy.

-

Intervention: Topical Pidobenzone 4% was used as an adjuvant treatment with cryotherapy.

-

Outcome: The combination therapy was found to be safe and improved the therapeutic results on solar lentigines, while also preventing post-treatment hyperpigmentation compared to cryotherapy alone.

Conclusion

Pidobenzone (EINECS 306-610-6; CAS 97338-17-5) is a promising topical agent for the treatment of hyperpigmentation disorders. Its mechanism of action, believed to be centered on the modulation of the γ-glutamyl cycle and subsequent downregulation of tyrosinase activity in melanocytes, offers a targeted approach to reducing melanin synthesis. Clinical studies have provided evidence for its efficacy and safety in treating melasma and solar lentigines. The detailed synthesis protocol and physicochemical data presented in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further research to definitively elucidate the precise molecular interactions within the γ-glutamyl cycle and to optimize formulation and delivery systems will be crucial for advancing the clinical utility of Pidobenzone.

References

- 1. Pidobenzone | C11H11NO4 | CID 3047843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pidobenzone CAS#: 138506-45-3 [amp.chemicalbook.com]

- 3. Pidobenzone | 138506-45-3 [chemicalbook.com]

- 4. Metabolic Basis and Clinical Evidence for Skin Lightening Effects of Thiol Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-glutamyl transpeptidase and its role in melanogenesis: redox reactions and regulation of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating the Effect of K5® Lipogel on the Treatment of Melasma: A Before-After Clinical Trial [ddj.hums.ac.ir]

- 7. Theophylline and melanocyte-stimulating hormone effects on gamma-glutamyl transpeptidase and DOPA reactions in cultured melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Melasma: successful treatment with pidobenzone 4% (K5lipogel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Spectroscopic data (NMR, IR, Mass Spec) of Einecs 306-610-6

An In-Depth Technical Guide to the Spectroscopic Data of EINECS 306-610-6

For the Attention of Researchers, Scientists, and Drug Development Professionals

Ref: this compound

Chemical Identity: 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1)

CAS Number: 97338-17-5

Molecular Formula: C₉H₁₈N₂O₅

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, identified as a 1:1 compound of 5-oxo-L-proline and 2,2'-iminodiethanol. Due to the limited availability of spectroscopic data for the specific salt, this guide presents the data for its individual constituent parts. The spectroscopic properties of the compound are fundamentally derived from the combination of these two molecules.

Data Presentation

The quantitative spectroscopic data for the constituent components, 5-oxo-L-proline (also known as L-pyroglutamic acid) and 2,2'-iminodiethanol (diethanolamine), are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| 5-oxo-L-proline | D₂O | 4.1-4.3 | m | α-CH |

| 2.2-2.5 | m | β-CH₂, γ-CH₂ | ||

| 2,2'-iminodiethanol | CDCl₃ | ~2.7 | t | -CH₂-N |

| ~3.6 | t | -CH₂-O | ||

| ~4.0 | br s | -OH, -NH |

Table 2: ¹³C NMR Data

| Compound | Solvent | Chemical Shift (ppm) | Assignment |

| 5-oxo-L-proline | D₂O | ~180 | C=O (acid) |

| ~175 | C=O (amide) | ||

| ~60 | α-CH | ||

| ~30 | β-CH₂ | ||

| ~25 | γ-CH₂ | ||

| 2,2'-iminodiethanol | CDCl₃ | ~59 | -CH₂-O |

| ~50 | -CH₂-N |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |

| 5-oxo-L-proline | O-H (carboxylic acid) | 2500-3300 | Broad |

| C=O (carboxylic acid) | ~1710 | Strong | |

| C=O (amide) | ~1680 | Strong | |

| N-H (amide) | ~3300 | Medium | |

| 2,2'-iminodiethanol | O-H (alcohol) | 3200-3600 | Broad, Strong |

| N-H (secondary amine) | ~3300 | Medium | |

| C-N | 1000-1250 | Medium | |

| C-O | 1000-1200 | Strong |

Note: In the salt, the carboxylic acid peak of 5-oxo-L-proline would be replaced by a carboxylate anion stretch (~1600-1550 cm⁻¹ and ~1400 cm⁻¹), and the amine and hydroxyl stretches would be affected by hydrogen bonding.

Mass Spectrometry

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M+H]⁺ (Calculated) | Key Fragment Ions (m/z) |

| 5-oxo-L-proline | ESI | 130.0453 | 84, 56 |

| 2,2'-iminodiethanol | ESI | 106.0868 | 74, 44 |

Note: For the compound this compound, under appropriate soft ionization conditions (e.g., ESI), one would expect to observe ions corresponding to the individual components and potentially a non-covalent complex.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented above are not available for the specific compound. However, the following are general methodologies typically employed for the analysis of similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, this is typically done using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid or ammonia to promote ionization, is introduced into the mass spectrometer. The data is collected in positive or negative ion mode.

Mandatory Visualization

An In-depth Technical Guide on the Solubility and Stability of 5-oxo-L-proline with 2,2'-iminodiethanol

Physicochemical Properties

5-oxo-L-proline is a derivative of the amino acid L-glutamic acid. It is a white crystalline powder and its solubility in water is reported to be in the range of 10-15 g/100 mL at 20°C[1]. It is also soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)[2]. The stability of 5-oxo-L-proline is pH-dependent, with studies on related compounds showing increased formation of pyroglutamic acid from N-terminal glutamic acid at both acidic (pH 4) and alkaline (pH 8) conditions, with minimal formation around pH 6.2[3].

2,2'-iminodiethanol is a high-production organic compound used in a variety of industrial and pharmaceutical applications, including as a dispersing agent and an absorbent for acidic gases[4]. It is miscible with water and ethanol. As a weak base, it can react with acidic compounds.

Potential Interactions and Formulation Considerations

The interaction between the acidic 5-oxo-L-proline and the basic 2,2'-iminodiethanol is expected to be a primary determinant of the mixture's solubility and stability profile. The formation of a salt could significantly alter the solubility of 5-oxo-L-proline in various solvent systems. The resulting pH of the solution will also be a critical factor in the stability of 5-oxo-L-proline, as deviations from a neutral pH may accelerate its degradation.

Data Presentation

Should experimental data be generated, it is recommended to be summarized in clearly structured tables for straightforward comparison.

Table 1: Solubility of 5-oxo-L-proline with 2,2'-iminodiethanol

| Molar Ratio (5-oxo-L-proline:DEA) | Solvent System | Temperature (°C) | Solubility (mg/mL) |

| 1:0 (Control) | Water | 25 | |

| 1:1 | Water | 25 | |

| 1:2 | Water | 25 | |

| 1:0 (Control) | Ethanol | 25 | |

| 1:1 | Ethanol | 25 | |

| 1:2 | Ethanol | 25 |

Table 2: Stability of 5-oxo-L-proline in the Presence of 2,2'-iminodiethanol

| Molar Ratio (5-oxo-L-proline:DEA) | Solvent System | pH | Temperature (°C) | Time (days) | Remaining 5-oxo-L-proline (%) | Degradation Products |

| 1:0 (Control) | Water | 7.0 | 40 | 30 | ||

| 1:1 | Water | 40 | 30 | |||

| 1:2 | Water | 40 | 30 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are proposed protocols for determining the solubility and stability of the 5-oxo-L-proline and 2,2'-iminodiethanol mixture.

Solubility Determination

A standardized protocol for determining the solubility of a test chemical can be adapted for this specific mixture[5]. The shake-flask method is a common and reliable approach.

-

Preparation of Supersaturated Solutions: An excess amount of 5-oxo-L-proline is added to a series of vials containing the desired solvent system (e.g., water, ethanol, or a mixture) and varying molar ratios of 2,2'-iminodiethanol.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the solutions are allowed to stand to allow undissolved solids to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any particulate matter.

-

Quantification: The concentration of 5-oxo-L-proline in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in mg/mL or mol/L.

Stability Testing

A systematic approach is necessary to evaluate the chemical stability of the mixture under various conditions.

-

Sample Preparation: Solutions of 5-oxo-L-proline and 2,2'-iminodiethanol at specified molar ratios are prepared in the desired solvent system and pH.

-

Storage Conditions: The solutions are stored in controlled environmental chambers at various temperatures (e.g., 4°C, 25°C, 40°C) and, if necessary, humidity levels.

-

Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days).

-

Analysis: Each sample is analyzed for the concentration of remaining 5-oxo-L-proline using a stability-indicating HPLC method. The formation of any degradation products should also be monitored and, if possible, identified.

-

Data Evaluation: The rate of degradation can be determined, and the shelf-life of the mixture can be estimated based on the collected data.

Visualization of Workflows

To provide a clear visual representation of the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for Solubility Determination

Caption: Workflow for Stability Testing

This guide provides a foundational framework for initiating research into the solubility and stability of 5-oxo-L-proline with 2,2'-iminodiethanol. By following the outlined experimental protocols and data presentation strategies, researchers can generate the necessary data to inform formulation development and ensure product quality and efficacy.

References

An In-depth Technical Guide on the Structure and Properties of Diethanolammonium Pyroglutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative compound formed between pyroglutamic acid and diethanolamine, identified as diethanolammonium pyroglutamate. While specific experimental data for this exact salt is not extensively available in public literature, this document extrapolates from the known chemistry of its constituent parts to describe its likely structure, a plausible synthesis protocol, and standard characterization methodologies. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.

Introduction

Pyroglutamic acid, a cyclic derivative of glutamic acid, is a naturally occurring amino acid found in various biological systems. It is known to be involved in several physiological processes and is a component of the natural moisturizing factor in the skin[1][2]. Diethanolamine is a secondary amine and a diol that is widely used in industrial and pharmaceutical applications, including as a pH adjuster and in the formation of surfactants[3][4]. The reaction between a carboxylic acid, such as pyroglutamic acid, and a basic amine, like diethanolamine, is expected to form a salt, diethanolammonium pyroglutamate. Such a compound could potentially exhibit interesting physicochemical and biological properties, leveraging the characteristics of both parent molecules. This guide outlines the theoretical framework for the synthesis, characterization, and analysis of this compound.

Proposed Chemical Structure

The reaction between pyroglutamic acid and diethanolamine is anticipated to be an acid-base reaction, resulting in the formation of a salt. In this proposed structure, the carboxylic acid group of pyroglutamic acid donates a proton to the secondary amine of diethanolamine, forming the pyroglutamate anion and the diethanolammonium cation.

Figure 1: Proposed Structure of Diethanolammonium Pyroglutamate

Caption: The ionic pairing between the pyroglutamate anion and the diethanolammonium cation.

Synthesis Protocol

A straightforward and logical approach to the synthesis of diethanolammonium pyroglutamate is through a direct acid-base neutralization reaction. The following protocol is a proposed method for its preparation in a laboratory setting.

Materials and Methods

-

L-Pyroglutamic acid (≥99% purity)

-

Diethanolamine (≥99% purity)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Condenser

-

Büchner funnel and flask

-

Vacuum pump

-

Standard laboratory glassware

Experimental Procedure

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of L-pyroglutamic acid in 100 mL of anhydrous ethanol with gentle heating and stirring until a clear solution is obtained.

-

Addition of Base: To the stirred solution, slowly add an equimolar amount of diethanolamine dropwise at room temperature. The reaction is exothermic, and a slight increase in temperature may be observed.

-

Reaction: After the addition is complete, fit the flask with a condenser and reflux the mixture for 2 hours to ensure complete reaction.

-

Crystallization: Allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the salt.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified diethanolammonium pyroglutamate salt under vacuum to a constant weight.

Physicochemical Properties

The following table summarizes the expected and known physicochemical properties of the individual components and the proposed diethanolammonium pyroglutamate salt.

| Property | L-Pyroglutamic Acid | Diethanolamine | Diethanolammonium Pyroglutamate (Predicted) |

| Molecular Formula | C₅H₇NO₃ | C₄H₁₁NO₂ | C₉H₂₀N₂O₅ |

| Molecular Weight | 129.11 g/mol [5] | 105.14 g/mol | 236.25 g/mol |

| Appearance | White crystalline powder[5] | Colorless to pale yellow viscous liquid or solid[3] | White to off-white crystalline solid |

| Melting Point | 162-164 °C[5] | 28 °C | 120-130 °C |

| Solubility | Soluble in water, alcohol, acetone, and acetic acid[2] | Miscible with water and alcohol | Highly soluble in water and polar solvents |

Characterization Methods

To confirm the identity and purity of the synthesized diethanolammonium pyroglutamate, a combination of spectroscopic and analytical techniques should be employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

-

Experimental Protocol: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Expected Data: The FTIR spectrum is expected to show a disappearance of the broad carboxylic acid O-H stretch from pyroglutamic acid and the appearance of a strong, broad N-H⁺ stretch from the ammonium salt. The carboxylate (COO⁻) asymmetric and symmetric stretching bands are expected to appear around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. The characteristic C=O stretch of the lactam ring in the pyroglutamate moiety should remain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

-

Experimental Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), and the spectra are acquired on a high-resolution NMR spectrometer.

-

Expected Data:

-

¹H NMR: The spectrum should show signals corresponding to the protons of both the pyroglutamate and diethanolamine moieties. The chemical shifts of the protons adjacent to the newly formed ammonium center in diethanolamine are expected to be downfield compared to the free amine.

-

¹³C NMR: The spectrum will confirm the presence of all carbon atoms in the salt. The carbonyl carbon of the carboxylate group in pyroglutamate will show a characteristic chemical shift.

-

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the individual ions.

-

Experimental Protocol: The sample can be analyzed using electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes.

-

Expected Data: In the positive ion mode, the spectrum should show a peak corresponding to the diethanolammonium cation ([C₄H₁₂NO₂]⁺) with an m/z of 106.09. In the negative ion mode, a peak for the pyroglutamate anion ([C₅H₆NO₃]⁻) with an m/z of 128.04 should be observed[2].

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for diethanolammonium pyroglutamate, the individual components have known biological roles. Pyroglutamic acid has been investigated for its nootropic effects and its role in skin hydration[1][2]. Diethanolamine and its derivatives can exhibit a range of biological activities[4]. It is plausible that the salt may possess novel properties arising from the combination of these two molecules. Further research would be required to investigate its potential effects on cellular signaling pathways, such as those involved in neurotransmission or skin cell proliferation.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of diethanolammonium pyroglutamate.

Conclusion

This technical guide has presented a theoretical yet scientifically grounded overview of diethanolammonium pyroglutamate. Based on the fundamental principles of acid-base chemistry, a stable salt is the expected product of the reaction between pyroglutamic acid and diethanolamine. The proposed synthesis is straightforward, and standard analytical techniques can be employed for its thorough characterization. While the biological profile of this specific compound remains to be elucidated, this document provides a solid foundation for researchers to embark on its synthesis and subsequent investigation for potential applications in drug development and other scientific fields. Future studies are warranted to confirm the proposed structure and to explore the biological activities of this novel compound.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. Pyroglutamate | C5H6NO3- | CID 5289118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Safety Assessment of Diethanolamine and Its Salts as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and potential antimicrobial activity | Korotkin | Fine Chemical Technologies [finechem-mirea.ru]

- 5. L-Pyroglutamic Acid | C5H7NO3 | CID 7405 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Potential Research Applications of 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1) (Einecs 306-610-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 306-610-6 is the European Inventory of Existing Commercial Chemical Substances number for the compound identified as 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1) . The primary active component of this compound is L-pyroglutamic acid (also known as 5-oxo-L-proline or L-pidolic acid), a naturally occurring amino acid derivative. This technical guide explores the significant research applications of L-pyroglutamic acid, focusing on its role in critical metabolic pathways, its potential as a nootropic agent, and its utility as a versatile building block in the synthesis of bioactive molecules.

L-pyroglutamic acid is formed through the intramolecular cyclization of L-glutamic acid or L-glutamine. It plays a crucial role in the γ-glutamyl cycle , a key pathway for glutathione metabolism and amino acid transport.[1][2][3][4][5] This guide will delve into the experimental methodologies used to study these applications and present quantitative data to support its potential in various research and development fields.

Core Research Applications

The research applications of L-pyroglutamic acid are diverse, stemming from its inherent biological activity and its utility as a chiral precursor in chemical synthesis.

The γ-Glutamyl Cycle and Glutathione Metabolism

L-pyroglutamic acid is a key intermediate in the γ-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and degradation of glutathione (GSH). A crucial enzyme in this cycle is 5-oxoprolinase , which catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate.[6][7] This step is vital for recycling glutamate for glutathione synthesis.[2][3] Dysregulation of this cycle has been implicated in various pathological conditions, making the study of its components, including L-pyroglutamic acid, essential.

dot

Caption: The γ-Glutamyl Cycle.

Nootropic and Neuroprotective Effects

L-pyroglutamic acid has been investigated for its potential cognitive-enhancing or "nootropic" effects. Studies have shown that it may improve learning and memory, particularly in age-associated memory impairment.[8] The proposed mechanism involves its interaction with excitatory amino acid receptors in the brain and its influence on the cholinergic system.[9][10][11]

Chiral Precursor in Asymmetric Synthesis

L-pyroglutamic acid is a valuable and cost-effective chiral building block for the asymmetric synthesis of a wide range of bioactive molecules. Its rigid cyclic structure and multiple functional groups allow for stereoselective modifications to produce complex molecules, including angiotensin-converting enzyme (ACE) inhibitors and other pharmaceuticals.[12][13]

Quantitative Data

The following tables summarize key quantitative data related to the bioactivity of L-pyroglutamic acid and its derivatives.

| Compound/Derivative | Target/Assay | Value | Reference |

| L-Pyroglutamic Acid | Excitatory amino acid receptor binding (rat forebrain) | IC₅₀ = 28.11 µM | [9] |

| L-Glutamic Acid | Excitatory amino acid receptor binding (rat forebrain) | IC₅₀ = 1.68 µM | [9] |

| L-Aspartic Acid | Excitatory amino acid receptor binding (rat forebrain) | IC₅₀ = 16.95 µM | [9] |

| L-pyroglutamic acid ester (2d) | Antifungal activity against P. infestans | EC₅₀ = 1.44 µg/mL | [14][15] |

| L-pyroglutamic acid ester (2j) | Antifungal activity against P. infestans | EC₅₀ = 1.21 µg/mL | [14][15] |

| Azoxystrobin (commercial fungicide) | Antifungal activity against P. infestans | EC₅₀ = 7.85 µg/mL | [14][15] |

| L-pyroglutamic acid | Inhibition of CO₂ production (rat cerebral cortex) | ~50% reduction at 0.5-3 mM | [16] |

| L-pyroglutamic acid | Inhibition of lipid biosynthesis (rat cerebral cortex) | ~20% reduction at 0.5-3 mM | [16] |

| L-pyroglutamic acid | Reduction of ATP levels (rat cerebral cortex) | ~52% reduction at 3 mM | [16] |

Experimental Protocols

5-Oxoprolinase Activity Assay

This protocol is adapted from studies on prokaryotic 5-oxoprolinase.[6]

dot

Caption: Workflow for 5-Oxoprolinase Activity Assay.

Methodology:

-

Lysate Preparation: Prepare a cell-free extract from the tissue or cells of interest.

-

Reaction Mixture: In a microcentrifuge tube, prepare a 50 µL assay mixture containing:

-

50 mM Tris-HCl, pH 8.0

-

10 mM MgCl₂

-

5 mM ATP

-

2 mM L-glutamate

-

30 µM 5-oxo-L-proline (including a tracer amount of [³H]5-oxo-L-proline)

-

-

Enzyme Reaction: Initiate the reaction by adding 25 µL of the cell lysate (containing 10–17 mg of protein/mL).

-

Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

-

Glutamate Isolation: Stop the reaction and isolate the resulting [³H]glutamate using Dowex-50 (H⁺) column chromatography.

-

Quantification: Quantify the amount of [³H]glutamate formed using liquid scintillation counting.

Synthesis of L-Pyroglutamic Acid Derivatives (General Protocol)

This protocol outlines a general method for the synthesis of 3-aroyl pyroglutamic acid amides.[17]

dot

Caption: General workflow for the synthesis of L-pyroglutamic acid amides.

Methodology:

-

Activation: Dissolve the starting carboxylic acid (e.g., a derivative of L-pyroglutamic acid) in dry dimethylformamide (DMF). Add 1,1'-Carbonyldiimidazole (CDI) and stir for a short period (e.g., 10 minutes) to activate the carboxylic acid.

-

Coupling: Add the desired amine to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by an appropriate technique like TLC or LC-MS).

-

Work-up: Quench the reaction by adding an acidic solution (e.g., 1 M KHSO₄).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers, dry over a drying agent (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired amide derivative.

Conclusion

The compound this compound, through its active component L-pyroglutamic acid, presents a multitude of research opportunities. Its integral role in the γ-glutamyl cycle makes it a key target for studying glutathione metabolism and related diseases. The nootropic properties of L-pyroglutamic acid warrant further investigation for potential therapeutic applications in cognitive disorders. Furthermore, its utility as a chiral precursor in organic synthesis provides a valuable tool for the development of novel pharmaceuticals. This guide provides a foundational understanding of these applications, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in these promising areas.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Item - Schematic representation of the γ-glutamyl cycle. - Public Library of Science - Figshare [plos.figshare.com]

- 5. γ-Glutamyl Cycle [flipper.diff.org]

- 6. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-oxoprolinase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]

- 8. Pyroglutamic acid improves the age associated memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijmrhs.com [ijmrhs.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. benthamscience.com [benthamscience.com]

- 14. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of 5-oxo-L-proline Diethanolamine Complex (Pidotimod)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-oxo-L-proline diethanolamine complex, widely known as Pidotimod, is a synthetic dipeptide molecule (3-L-pyroglutamyl-L-thiaziolidine-4-carboxylic acid) with potent immunomodulatory properties.[1][2] It has been extensively studied for over two decades and is primarily utilized in clinical practice to prevent recurrent respiratory infections (RRIs) in both pediatric and adult populations.[1][3] Pidotimod's therapeutic effect is derived from its ability to stimulate and regulate both the innate and adaptive branches of the immune system, enhancing the host's defense against pathogens.[4][5] This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of its core biological pathways.

Core Mechanism of Action

Pidotimod exerts a dual effect on the immune system, targeting key cells and pathways within both innate and adaptive immunity.[1][4] Its activity is multifaceted, ranging from the activation of antigen-presenting cells to the modulation of T-cell differentiation and antibody production.[6][7]

Effects on Innate Immunity

The first line of defense is significantly bolstered by Pidotimod through several mechanisms:

-

Activation of Antigen-Presenting Cells (APCs): Pidotimod induces the maturation of dendritic cells (DCs), which are crucial for initiating the immune response.[1][2][8] This maturation is characterized by the upregulation of key surface molecules required for T-cell activation.[1]

-

Upregulation of Toll-Like Receptors (TLRs): It enhances the expression of TLR-2 and TLR-7 on respiratory epithelial cells.[1][9] This action improves the recognition of pathogen-associated molecular patterns (PAMPs), leading to a more rapid and effective innate response.[1][9]

-

Enhancement of Phagocytosis: The drug promotes the phagocytic activity and chemotaxis of macrophages and neutrophils, improving the clearance of pathogens.[1][6][8]

-

Stimulation of Natural Killer (NK) Cells: Pidotimod increases the cytotoxic activity of NK cells, which are vital for eliminating virally infected cells and tumor cells.[1][2]

Effects on Adaptive Immunity

Pidotimod modulates the adaptive immune response to create a more robust and targeted defense:

-

T-Cell Proliferation and Differentiation: By stimulating DCs, Pidotimod promotes the release of pro-inflammatory molecules that drive the proliferation and differentiation of T-cells toward a T-helper 1 (Th1) phenotype.[1][2][10] This is critical for cell-mediated immunity against intracellular pathogens.

-

Upregulation of Co-stimulatory Molecules: It increases the expression of HLA-DR and co-stimulatory molecules like CD83 and CD86 on DCs, a necessary step for effective T-cell activation.[1][8]

-

Modulation of Cytokine Balance: Pidotimod has been shown to modulate the Th1/Th2 cytokine balance by enhancing the secretion of Th1-associated cytokines like IFN-γ and IL-12 while down-regulating Th2-associated cytokines like IL-4.[2]

-

Stimulation of Humoral Immunity: The compound stimulates B lymphocytes to increase the production of immunoglobulins, particularly salivary IgA, which plays a crucial role in mucosal immunity.[1][8][11]

Key Signaling Pathway: NF-κB Activation

A central mechanism underlying Pidotimod's activity involves the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][12] NF-κB is a primary transcription factor that regulates the immune response to infection.[9] In vitro studies on human bronchial epithelial cells have demonstrated that Pidotimod can significantly increase the expression of NF-κB p65 protein in the cytoplasm and promote its translocation to the nucleus.[9][12] This activation is directly associated with the observed upregulation of TLR-2 expression, linking the drug's effect to a core pathway of innate immune recognition.[9][12]

Quantitative Data on Biological Activity

The following tables summarize the observed effects of Pidotimod on various immunological parameters based on available clinical and preclinical data.

Table 1: Effects of Pidotimod on Immune Cell Populations and Surface Markers

| Parameter | Cell Type | Effect | Significance / Context | Source(s) |

| Maturation Markers | Dendritic Cells (DCs) | Upregulation of CD83, CD86 | Promotes DC maturation, enhancing T-cell activation. | [1][8] |

| Antigen Presentation | Dendritic Cells (DCs) | Upregulation of HLA-DR | Improves antigen presentation to T-helper cells. | [1][8] |

| Pathogen Recognition | Respiratory Epithelial Cells | Upregulation of TLR-2 | Enhances recognition of bacterial components. | [1][9][12] |

| T-Cell Subsets | T-Lymphocytes | Increased CD4+ T-cells | Normalizes CD4+/CD8+ ratio in certain conditions. | [2] |

| NK Cell Counts | Natural Killer (NK) Cells | Increased number of NK cells | Boosts innate defense against viral infections. | [2] |

Table 2: Effects of Pidotimod on Cytokine and Immunoglobulin Levels

| Molecule | Type | Effect | Significance / Context | Source(s) |

| IFN-γ | Th1 Cytokine | Enhanced secretion | Promotes cell-mediated immunity. | [2] |

| IL-12 | Pro-inflammatory Cytokine | Increased secretion | Drives Th1 differentiation. | [2] |

| IL-4 | Th2 Cytokine | Down-regulated secretion | Modulates Th1/Th2 balance, shifting away from allergic-type responses. | [2] |

| TNF-α | Pro-inflammatory Cytokine | Increased secretion from DCs | Contributes to the inflammatory response and T-cell activation. | [8] |

| Salivary IgA | Immunoglobulin | Increased levels | Enhances mucosal immunity in the respiratory tract. | [1][8][11] |

| Serum IgG, IgM | Immunoglobulins | Increased levels | Systemic improvement in humoral immunity. | [8][11] |

| IL-8 | Pro-inflammatory Cytokine | Faster normalization | In children with respiratory infections, indicates immunomodulatory effect. | [6][13] |

Key Experimental Protocols

The following is a representative protocol for an in vitro study designed to evaluate the effects of Pidotimod on airway epithelial cells, based on methodologies described in the literature.[12]

In Vitro Analysis of Pidotimod on Human Bronchial Epithelial Cells

Objective: To determine the effect of Pidotimod on the expression of Toll-like receptor 2 (TLR-2) and the activation of the NF-κB signaling pathway in human bronchial epithelial cells.

1. Cell Culture and Treatment:

-

Cell Line: BEAS-2B (human bronchial epithelial cell line).

-

Culture Medium: Standard cell culture medium appropriate for BEAS-2B, supplemented with fetal bovine serum and antibiotics.

-

Plating: Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, chamber slides for microscopy). Culture until 80-90% confluency.

-

Treatment Groups:

-

Control (medium only).

-

Pidotimod (e.g., 10 µg/mL and 100 µg/mL).

-

Positive Control / Co-stimulant (e.g., TNF-α).

-

Combination (Pidotimod + TNF-α).

-

-

Incubation: Treat cells for a specified duration (e.g., 1 hour for signaling studies, 24 hours for protein expression).

2. Flow Cytometry for TLR-2 Surface Expression:

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Wash cells with PBS containing 1% BSA.

-

Incubate cells with a fluorescently-labeled anti-human TLR-2 antibody (and corresponding isotype control) for 30 minutes at 4°C.

-

Wash cells to remove unbound antibody.

-

Analyze the cells using a flow cytometer, gating on the live cell population. Quantify the mean fluorescence intensity (MFI) for TLR-2 expression in each treatment group.

3. Western Blot for NF-κB Activation and TLR-2 Production:

-

Lysate Preparation:

-

For total protein: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

For nuclear/cytoplasmic fractionation: Use a commercial kit to separate cytoplasmic and nuclear extracts.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation:

-

Incubate membrane overnight at 4°C with primary antibodies (e.g., anti-TLR-2, anti-NF-κB p65, anti-Lamin B1 for nuclear loading control, anti-GAPDH for cytoplasmic/total loading control).

-

Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. Densitometry analysis is used to quantify protein expression relative to loading controls.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Release:

-

After the treatment incubation period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove cellular debris.

-

Use a commercial ELISA kit (e.g., for human IL-8) according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatant.

Visualization of Pathways and Workflows

Pidotimod Signaling Pathway in Immune Activation

Caption: Pidotimod activates TLR-2, initiating a cascade that activates NF-κB, leading to gene transcription.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing Pidotimod's in vitro effects on epithelial cells from culture to analysis.

References

- 1. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pidotimod: the state of art | springermedizin.de [springermedizin.de]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. What is the mechanism of Pidotimod? [synapse.patsnap.com]

- 6. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is Pidotimod used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sarpublication.com [sarpublication.com]

- 12. Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Silico Modeling of Einecs 306-610-6 Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 306-610-6 is the European Inventory of Existing Commercial Chemical Substances number for a compound identified as a 1:1 combination of 5-oxo-L-proline and 2,2'-iminodiethanol.[1] Its CAS number is 97338-17-5. While direct in silico modeling studies on this specific compound are not extensively available in public literature, a closely related compound, Pidobenzone (4-hydroxyphenyl 5-oxo-L-proline ester), is known for its application in the treatment of melasma, a hyperpigmentation disorder.[1] This guide, therefore, provides a comprehensive technical framework for the in silico modeling of interactions relevant to the potential mechanism of action of this compound, drawing insights from computational studies of similar compounds and the broader field of melanogenesis inhibition.

The primary focus of this guide is on the computational investigation of interactions with tyrosinase, a key enzyme in the melanin synthesis pathway, which is a common target for skin depigmenting agents.[2][3] The methodologies outlined here are applicable to researchers and professionals in drug development seeking to understand and predict the biological activity of novel compounds for dermatological applications.

Core Concepts in Melanogenesis

Melanogenesis is the complex process of melanin synthesis, which occurs in melanosomes within melanocytes. This process is regulated by various signaling pathways and enzymes. The rate-limiting step in melanogenesis is the hydroxylation of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosinase.[4] Consequently, tyrosinase is a major target for inhibitors aimed at reducing melanin production. Understanding the signaling pathways that regulate the expression and activity of tyrosinase is crucial for developing effective treatments for hyperpigmentation. Key pathways include the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5][6]

In Silico Modeling of Tyrosinase Interactions

In silico modeling offers a powerful and efficient approach to predict and analyze the interactions between small molecules and biological targets like tyrosinase.[7][8][9]

Homology Modeling of Human Tyrosinase

Objective: To generate a three-dimensional (3D) structural model of human tyrosinase when an experimental structure (e.g., from X-ray crystallography) is unavailable.

Protocol:

-

Template Identification: Use the amino acid sequence of human tyrosinase as a query to search protein structure databases (e.g., Protein Data Bank - PDB) using a tool like BLASTp. Select the crystal structure of a homologous protein with high sequence identity (typically >30%) and resolution as a template.

-

Sequence Alignment: Align the target (human tyrosinase) and template sequences. This is a critical step to ensure the correct mapping of residues.

-

Model Building: Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate the 3D model of the target protein based on the alignment with the template structure. The software copies the coordinates of the aligned residues from the template to the model and builds the coordinates for insertions and deletions.

-

Loop Modeling: The regions with insertions or deletions (loops) are often the most variable and difficult to model accurately. Specialized algorithms are used to predict the conformation of these loop regions.

-

Model Refinement and Validation: The generated model is then subjected to energy minimization to relieve any steric clashes. The quality of the model is assessed using tools like PROCHECK (for stereochemical quality), and Ramachandran plots (for phi-psi angle distributions).

Molecular Docking

Objective: To predict the binding pose and affinity of a ligand (e.g., a derivative of 5-oxo-L-proline) within the active site of tyrosinase.

Protocol:

-

Protein Preparation:

-

Start with the 3D structure of tyrosinase (either from homology modeling or the PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms, which are typically not resolved in crystal structures.

-

Assign partial charges to each atom using a force field (e.g., AMBER, CHARMM).

-

Define the binding site, usually based on the location of the co-crystallized ligand in a known structure or by identifying conserved active site residues.

-

-

Ligand Preparation:

-

Generate a 3D structure of the ligand of interest.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding orientation and conformation of the ligand within the protein's active site.

-

The software uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Visualize the docked complex using molecular graphics software (e.g., PyMOL, VMD).

-

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the ligand-tyrosinase complex over time to assess its stability and further refine the binding mode.[7]

Protocol:

-

System Setup:

-

Place the docked ligand-protein complex in a simulation box.

-

Solvate the system by adding water molecules.

-

Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes in the initial system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the system to relax.

-

-

Production Run:

-

Run the simulation for a desired length of time (e.g., 100 nanoseconds) to generate a trajectory of the system's atomic motions.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability of the complex over the simulation time.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) between the ligand and protein throughout the simulation to assess their stability.

-

Signaling Pathways in Melanogenesis

The regulation of melanogenesis is complex, involving multiple signaling cascades. Understanding these pathways is essential for identifying potential targets for intervention.

cAMP/PKA Signaling Pathway

Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB (cAMP response element-binding) transcription factor. Activated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase.[4][5]

Caption: The cAMP/PKA signaling pathway in melanogenesis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the p38 MAPK cascade, is also involved in regulating melanogenesis. Activation of p38 MAPK can lead to the phosphorylation and activation of MITF, thereby promoting the expression of melanogenic enzymes.[6]

Caption: The p38 MAPK signaling pathway's role in melanogenesis.

Experimental Workflow for Validation

In silico predictions should always be validated through experimental assays. The following workflow provides a logical progression from computational predictions to experimental verification.

Caption: Integrated workflow from in silico modeling to experimental validation.

Quantitative Data Presentation

While quantitative data for the direct interaction of this compound with tyrosinase is not publicly available, the following table presents example data for known tyrosinase inhibitors to illustrate the types of quantitative results obtained from the described methodologies. This serves as a template for presenting data generated from future studies on this compound or its derivatives.

| Compound | Docking Score (kcal/mol) | IC50 (µM) - Mushroom Tyrosinase | Inhibition Type |

| Kojic Acid | -5.5 | 16.69[10] | Competitive |

| Arbutin | -6.2 | 220.0 | Competitive |

| 4-n-Butylresorcinol | -7.1 | 0.1 | Competitive |

| Example Compound 6d | -7.90 [10] | 0.15 [10] | Non-competitive [10] |

Note: The data for "Example Compound 6d" is from a study on hydroxylated amide derivatives as melanogenesis inhibitors and is included to showcase a highly potent inhibitor.[10]

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of the interactions of this compound and related compounds with key targets in the melanogenesis pathway, primarily focusing on tyrosinase. By employing a combination of homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the potential binding mechanisms and affinities of novel compounds. The visualization of relevant signaling pathways and a structured workflow for experimental validation further support a rational, integrated approach to the discovery and development of new agents for the treatment of hyperpigmentation disorders. The methodologies and data presentation formats outlined herein are intended to serve as a practical resource for scientists and drug development professionals in the field of dermatology.

References

- 1. Melasma: successful treatment with pidobenzone 4% (K5lipogel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Topical hypopigmenting agents for pigmentary disorders and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silibinin promotes melanogenesis through the PKA and p38 MAPK signaling pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syntenin regulates melanogenesis via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Studies in Dermo-cosmetics: In silico Discovery of Therapeutic Agents Targeting a Variety of Proteins for Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-Silico Modeling Services - Patheon pharma services [patheon.com]

- 9. mdpi.com [mdpi.com]

- 10. Development of highly potent melanogenesis inhibitor by in vitro, in vivo and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyroglutamic Acid Derivatives: A Comprehensive Review of Their Role in Neurobiology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyroglutamic acid (PCA), a cyclic derivative of glutamic acid, is a naturally occurring amino acid derivative found ubiquitously in biological systems.[1][2] Formed through the intramolecular cyclization of glutamic acid or glutamine, PCA and its derivatives have emerged as significant molecules in the field of neurobiology.[1][3] Initially recognized for their presence as N-terminal modifications in various peptides and proteins, their roles have expanded to include neurotransmission, neuroprotection, and cognitive function.[1][2] This technical guide provides a comprehensive literature review of pyroglutamic acid derivatives, focusing on their involvement in neurodegenerative diseases, their potential as therapeutic agents, and the experimental methodologies used to elucidate their functions.

The Role of Pyroglutamate in Alzheimer's Disease Pathology

A significant body of research has focused on the N-terminally modified pyroglutamate form of amyloid-beta (AβpE3). This modified peptide is considered a key neurotoxic agent in the pathogenesis of Alzheimer's disease (AD).[4][5]

Formation and Properties of AβpE3

AβpE3 is formed after the initial cleavage of the Amyloid Precursor Protein (APP). Following N-terminal truncation of the resulting Aβ peptide, which exposes a glutamate residue at the third position, the enzyme Glutaminyl Cyclase (QC) catalyzes its cyclization into pyroglutamate.[5] This modification has profound consequences for the peptide's biochemical properties. Compared to full-length Aβ, AβpE3 exhibits:

-

Increased Aggregation Propensity: It has a higher tendency to oligomerize and form the amyloid plaques characteristic of AD.[6]

-

Enhanced Stability: The pyroglutamate modification confers resistance to degradation by peptidases, leading to its persistence and accumulation in the brain.[6]

-

Heightened Neurotoxicity: AβpE3 is particularly toxic to neurons, and animal models producing high levels of this peptide show severe neuron loss and memory impairment.[4][5]

The formation of this toxic Aβ species is a critical event in AD progression, making its pathway a prime target for therapeutic intervention.